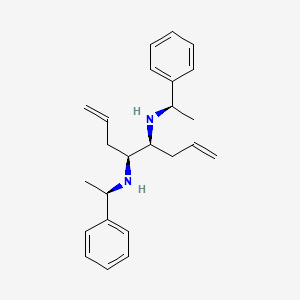
N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine is a chiral diamine compound characterized by its unique structure, which includes two phenylethyl groups attached to a central octadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine typically involves the reaction of 1-phenylethylamine with an appropriate octadiene derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the amine groups are introduced to the octadiene backbone through a series of steps involving intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine exerts its effects involves its ability to act as a chiral ligand, facilitating asymmetric catalysis. The compound can coordinate with metal centers, creating chiral environments that promote enantioselective reactions. This property is particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(1-phenylethyl)thiourea: Similar structure but contains a thiourea group instead of a diamine.
N,N’-Bis(1-phenylethyl)succinamide: Contains a succinamide group, offering different reactivity and applications.
N,N’-Bis(1-phenylethyl)phthalamic acid: Features a phthalamic acid moiety, used in different catalytic and synthetic contexts.
Uniqueness
N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine is unique due to its specific chiral structure and the presence of the octadiene backbone, which provides distinct reactivity and coordination properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in asymmetric synthesis and catalysis.
Eigenschaften
IUPAC Name |
(4S,5S)-4-N,5-N-bis[(1R)-1-phenylethyl]octa-1,7-diene-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2/c1-5-13-23(25-19(3)21-15-9-7-10-16-21)24(14-6-2)26-20(4)22-17-11-8-12-18-22/h5-12,15-20,23-26H,1-2,13-14H2,3-4H3/t19-,20-,23+,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZFBNIGZKFWRG-CHOVIJNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CC=C)C(CC=C)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H](CC=C)[C@H](CC=C)N[C@H](C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














